molecular formula C11H11BrN2 B13248647 6-Bromo-5,7-dimethylquinolin-3-amine

6-Bromo-5,7-dimethylquinolin-3-amine

Cat. No.: B13248647
M. Wt: 251.12 g/mol
InChI Key: CRGAUTRZXRZMLC-UHFFFAOYSA-N
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Description

6-Bromo-5,7-dimethylquinolin-3-amine is a chemical compound with the molecular formula C11H11BrN2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound is characterized by a bromine atom at the 6th position and two methyl groups at the 5th and 7th positions on the quinoline ring, along with an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-dimethylquinolin-3-amine typically involves the bromination of 5,7-dimethylquinolin-3-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-dimethylquinolin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-5,7-dimethylquinolin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-dimethylquinolin-3-amine involves its interaction with specific molecular targets. The bromine and amine groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Lacks the methyl groups at the 5th and 7th positions.

    5,7-Dimethylquinoline: Does not have the bromine atom at the 6th position.

    3-Aminoquinoline: Lacks both the bromine atom and the methyl groups.

Uniqueness

6-Bromo-5,7-dimethylquinolin-3-amine is unique due to the specific combination of substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

6-bromo-5,7-dimethylquinolin-3-amine

InChI

InChI=1S/C11H11BrN2/c1-6-3-10-9(7(2)11(6)12)4-8(13)5-14-10/h3-5H,13H2,1-2H3

InChI Key

CRGAUTRZXRZMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=N2)N)C(=C1Br)C

Origin of Product

United States

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